17-Hydroxy-11beta-methyl-19-norprogesterone
Overview
Description
17-Hydroxy-11beta-methyl-19-norprogesterone is a synthetic progestin hormone. It is a derivative of progesterone and is commonly used in various medical applications, including oral contraceptives, hormone replacement therapy, and treatment of endometriosis. The molecular formula of this compound is C21H30O3, and it has a molecular weight of 330.46 g/mol .
Preparation Methods
The synthesis of 17-Hydroxy-11beta-methyl-19-norprogesterone involves several steps, starting from the basic steroid structure. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Methylation: Addition of a methyl group at the 11beta position.
Norprogesterone Derivation: Removal of the C19 methyl group to form the norprogesterone structure.
Industrial production methods often involve the use of advanced organic synthesis techniques and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
17-Hydroxy-11beta-methyl-19-norprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes. Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: This reaction can reduce ketones or aldehydes to alcohols. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
17-Hydroxy-11beta-methyl-19-norprogesterone has diverse applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Used in the development of contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceuticals and as a standard in quality control.
Mechanism of Action
The mechanism of action of 17-Hydroxy-11beta-methyl-19-norprogesterone involves its interaction with progesterone receptors in the body. It binds to these receptors, mimicking the effects of natural progesterone. This interaction regulates various physiological processes, including the menstrual cycle, pregnancy, and embryogenesis. The molecular targets include progesterone receptors in the reproductive system, and the pathways involved are related to hormone signaling and gene expression .
Comparison with Similar Compounds
17-Hydroxy-11beta-methyl-19-norprogesterone is similar to other synthetic progestins, such as norethisterone and medroxyprogesterone acetate. it is unique in its specific structural modifications, which confer distinct pharmacological properties. For example:
Norethisterone: Lacks the hydroxyl group at the 17th position.
Medroxyprogesterone Acetate: Contains an acetate group at the 17th position.
These structural differences result in variations in their biological activity and clinical applications .
Properties
IUPAC Name |
(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12-11-20(3)18(8-9-21(20,24)13(2)22)17-6-4-14-10-15(23)5-7-16(14)19(12)17/h10,12,16-19,24H,4-9,11H2,1-3H3/t12-,16-,17-,18-,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGPYONVMYBUCZ-UNNCYPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC2(C(=O)C)O)C3C1C4CCC(=O)C=C4CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)O)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747426 | |
Record name | (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25092-42-6 | |
Record name | (11β)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25092-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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